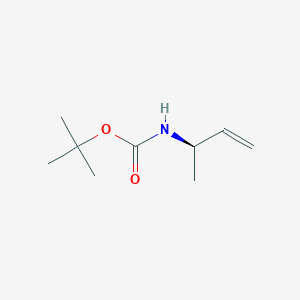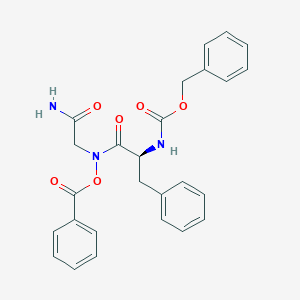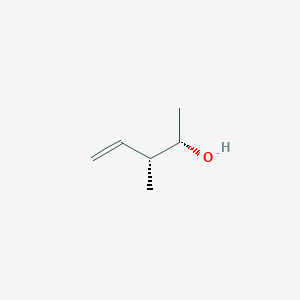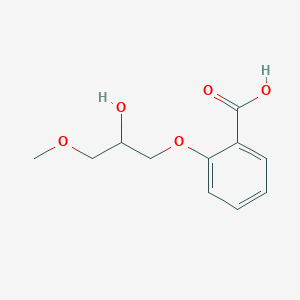
2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid typically involves the reaction of a benzoic acid derivative with a suitable epoxide. One common method involves the use of sodium hydroxide pellets dissolved in water, followed by the addition of the benzoic acid derivative and epichlorohydrin. The pH is adjusted with hydrochloric acid, and the mixture is cooled to 20°C before the epichlorohydrin is added in portions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with biological molecules. These functional groups can form hydrogen bonds and participate in various biochemical reactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Hydroxy-3-methoxy-propoxy)-5-(methoxymethoxy)benzamide
- 5-Acetamido-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
Uniqueness
2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14O5 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2-(2-hydroxy-3-methoxypropoxy)benzoic acid |
InChI |
InChI=1S/C11H14O5/c1-15-6-8(12)7-16-10-5-3-2-4-9(10)11(13)14/h2-5,8,12H,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
HGAALZHCUPSVMQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(COC1=CC=CC=C1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


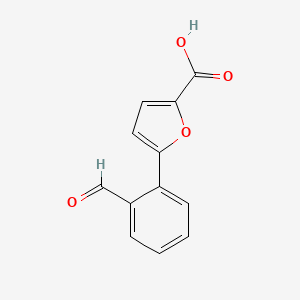
![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
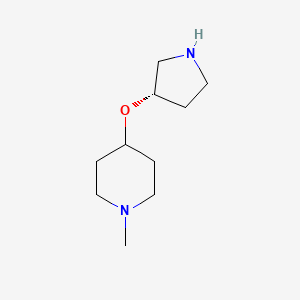
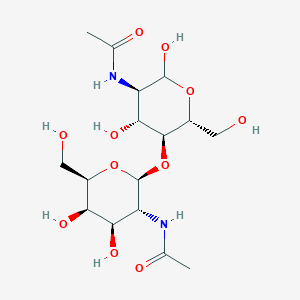
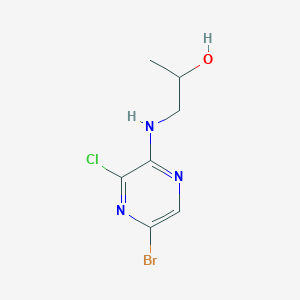




![8-Methylpyrido[2,3-b]pyrazin-7-amine](/img/structure/B12845264.png)
